(5Z)-5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2H-1,2-oxazole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VER-50589 involves the formation of an isoxazole ring. The key steps include the reaction of 5-chloro-2,4-dihydroxyphenyl with N-ethyl-4-(4-methoxyphenyl)-3-isoxazolecarboxamide under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of VER-50589 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Types of Reactions:
Oxidation: VER-50589 can undergo oxidation reactions, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups present in VER-50589, potentially affecting its activity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
VER-50589 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of Hsp90 and its effects on protein folding and stability.
Biology: Investigated for its role in cell signaling pathways and its impact on cellular stress responses.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
VER-50589 exerts its effects by inhibiting Hsp90, a molecular chaperone that plays a crucial role in protein folding and stability. By binding to Hsp90, VER-50589 disrupts its function, leading to the degradation of client proteins such as C-RAF, B-RAF, survivin, and PRMT5. This disruption causes cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
17-AAG (17-allylamino-17-demethoxygeldanamycin): Another Hsp90 inhibitor with a different chemical structure.
Geldanamycin: A natural product that also inhibits Hsp90 but has different pharmacokinetic properties.
Comparison: VER-50589 is unique in its ability to inhibit Hsp90 without causing cross-resistance with other Hsp90 inhibitors. This makes it a valuable compound in cancer research, particularly for tumors that have developed resistance to other Hsp90 inhibitors .
Properties
IUPAC Name |
(5Z)-5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2H-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,22,24H,3H2,1-2H3,(H,21,25)/b18-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNFSLDDDQFHNU-PDGQHHTCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=C2C=C(C(=CC2=O)O)Cl)ON1)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1=C(/C(=C/2\C=C(C(=CC2=O)O)Cl)/ON1)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.